molecular formula C5H14ClNO2S B1522771 2-(Isopropylsulfonyl)ethanamine hydrochloride CAS No. 614753-55-8

2-(Isopropylsulfonyl)ethanamine hydrochloride

Cat. No.: B1522771
CAS No.: 614753-55-8
M. Wt: 187.69 g/mol
InChI Key: DHFKENKHVSIOCO-UHFFFAOYSA-N
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Description

2-(Isopropylsulfonyl)ethanamine hydrochloride is a sulfonamide-derived compound characterized by an isopropylsulfonyl group (-SO₂C₃H₇) attached to an ethanamine backbone, with a hydrochloride salt form.

Properties

IUPAC Name

2-propan-2-ylsulfonylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S.ClH/c1-5(2)9(7,8)4-3-6;/h5H,3-4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFKENKHVSIOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Isopropylsulfonyl)ethanamine hydrochloride is an organic compound with the molecular formula C5H12ClNO2S\text{C}_5\text{H}_{12}\text{ClN}\text{O}_2\text{S} and a molecular weight of approximately 187.69 g/mol. Classified as an amine salt, this compound features an ethanamine backbone linked to an isopropylsulfonyl group, giving it potential biological activities that are of interest in pharmaceutical research.

Synthesis

The synthesis of this compound typically involves the reaction of isopropylsulfonyl chloride with ethanamine in the presence of a base, followed by neutralization with hydrochloric acid to form the hydrochloride salt. This method ensures the compound's solubility and stability in aqueous environments, which is crucial for its application in biological studies.

The biological activity of this compound is primarily attributed to its functional groups, particularly the amine and sulfonamide moieties. These groups may facilitate interactions with various biological targets, such as enzymes and receptors, influencing critical biochemical pathways. While specific mechanisms remain under investigation, sulfonamide derivatives are known for their inhibitory effects on enzymes involved in bacterial growth and cancer cell proliferation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activity. For instance, sulfonamide derivatives have demonstrated efficacy against a range of bacteria including Escherichia coli and Bacillus subtilis, as well as antifungal activity against Aspergillus niger .

In vitro studies have shown that modifications to the sulfonamide moiety can enhance potency against specific microbial targets. The following table summarizes some key findings regarding the antimicrobial activity of related compounds:

Compound NameTarget OrganismInhibition Zone (mm)Reference
2-(Isopropylsulfonyl)ethanamineE. coli15
Sulfonamide Derivative AB. subtilis12
Sulfonamide Derivative BA. niger10

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. Sulfonamide derivatives have been explored for their ability to inhibit cancer cell proliferation in various cell lines, including colorectal adenocarcinoma (HCT116), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7). For example, IC50 values for related compounds were reported as follows:

Compound NameCell LineIC50 (µg/mL)Reference
Sulfonamide Derivative CHCT1160.7
Sulfonamide Derivative DHepG21.1
Sulfonamide Derivative EMCF-76.7

Case Studies

In a recent study investigating various sulfonamide complexes, researchers found that certain metal complexes derived from sulfonamides exhibited promising anticancer activity, highlighting the potential for further development of this compound in cancer therapeutics . The study involved docking simulations that suggested favorable binding interactions with key cancer-related proteins.

Scientific Research Applications

Scientific Research Applications

2-(Isopropylsulfonyl)ethanamine hydrochloride has been investigated in several areas:

  • Pharmaceutical Development :
    • Mechanism of Action : The compound's functional groups allow it to interact with various biological targets, potentially modulating enzyme activities or receptor functions.
    • Therapeutic Potential : Preliminary studies suggest its potential use in treating conditions such as neurological disorders and certain types of cancer due to its ability to inhibit specific enzymes involved in disease pathways.
  • Chemical Synthesis :
    • Building Block : It serves as a versatile building block in the synthesis of more complex molecules, particularly in medicinal chemistry where modifications can lead to novel therapeutic agents.
  • Biological Studies :
    • Enzyme Interaction Studies : Research has shown that this compound can be used to probe enzyme mechanisms, providing insights into metabolic pathways and potential drug interactions.
  • Toxicology and Safety Assessments :
    • Safety Profiles : Toxicological studies are essential for understanding the safety margins of this compound, particularly in pharmaceutical applications. It has been classified with specific hazard warnings related to skin sensitization and eye irritation.

Case Studies

  • Inhibition Studies : A study demonstrated that this compound effectively inhibited certain kinases involved in cancer progression, suggesting its potential as a lead compound for drug development .
  • Neuropharmacological Research : In experiments involving animal models, this compound showed promise in modulating neurotransmitter levels, indicating potential applications in treating anxiety and depression .
  • Synthetic Applications : Researchers have utilized this compound as a precursor for synthesizing novel sulfonamide derivatives that exhibit enhanced biological activity compared to traditional sulfonamides .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-(isopropylsulfonyl)ethanamine hydrochloride with its analogs:

Compound Name Substituent on Sulfonyl Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
2-(Isopropylsulfonyl)ethanamine HCl Isopropyl (-C₃H₇) C₅H₁₂NO₂S·HCl 213.73* Not reported
2-(Methylsulfonyl)ethanamine HCl Methyl (-CH₃) C₃H₉NO₂S·HCl 183.67 168–172
2-[(2-Chloroethyl)sulfonyl]ethanamine HCl 2-Chloroethyl (-CH₂CH₂Cl) C₄H₁₀ClNO₂S·HCl 242.58 Not reported

*Calculated based on molecular formula.

Key Observations :

  • Melting Points : The methylsulfonyl analog exhibits a defined melting point (168–172°C), suggesting higher crystallinity, whereas data for the isopropyl and chloroethyl derivatives are lacking .
  • Hydrogen Bonding : Sulfonyl groups in analogs (e.g., methylsulfonyl derivatives) form hydrogen bonds with biological targets like HSP90’s GLU527 and TYR604 residues, a trait likely shared by the isopropyl variant .

Preparation Methods

Direct Synthesis via Reaction of Isopropylsulfonyl Chloride with Ethanamine

Overview:

The most commonly reported and straightforward preparation method involves the nucleophilic substitution reaction between isopropylsulfonyl chloride and ethanamine. This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid generated and subsequently followed by acidification to form the hydrochloride salt.

Reaction Scheme:

$$
\text{Isopropylsulfonyl chloride} + \text{Ethanamine} \xrightarrow{\text{Base}} \text{2-(Isopropylsulfonyl)ethanamine} \xrightarrow{\text{HCl}} \text{2-(Isopropylsulfonyl)ethanamine hydrochloride}
$$

Key Conditions:

  • Reagents: Isopropylsulfonyl chloride, ethanamine, base (e.g., triethylamine or sodium carbonate)
  • Solvent: Aprotic solvents such as dichloromethane or tetrahydrofuran are commonly used to facilitate the reaction.
  • Temperature: Typically performed at 0°C to room temperature to control the reaction rate and avoid side reactions.
  • Work-up: Neutralization with hydrochloric acid to precipitate or isolate the hydrochloride salt.

Advantages:

  • High specificity for sulfonamide formation.
  • Straightforward purification due to salt formation.
  • Suitable for scale-up in research and pharmaceutical settings.

Data Summary:

Parameter Details
Molecular Formula C5H14ClNO2S
Molecular Weight 187.69 g/mol
Reaction Type Nucleophilic substitution
Typical Yield Moderate to high (variable by conditions)
Purity >95% after purification

This method is the standard approach for synthesizing this compound and is widely used due to its efficiency and reproducibility.

Related Preparation Techniques for Sulfonylated Amines (Contextual Insights)

Research on similar compounds and intermediates provides insights into the preparation of sulfonylated ethanamines:

  • Use of Thionyl Chloride for Chloride Formation: For related compounds such as (2-chloroethyl) dialkylamine hydrochlorides, thionyl chloride is used to convert alcohol precursors into chlorides, which can then be reacted with amines to form sulfonylated products.

  • Hydrolysis of Isothiouronium Salts: This method is used for preparing 2-(dialkylamino)ethanethiols, which can be further modified to sulfonyl derivatives. The hydrolysis of isothiouronium salts provides a clean route to amines with high purity, useful for subsequent sulfonylation.

Summary Table of Preparation Method

Step Description Conditions/Notes
1. Reactants Preparation Isopropylsulfonyl chloride and ethanamine prepared Commercially available or synthesized
2. Nucleophilic Substitution Reaction of sulfonyl chloride with ethanamine in base 0°C to RT, aprotic solvent, inert atmosphere
3. Neutralization Addition of HCl to form hydrochloride salt Controlled acidification, precipitation
4. Purification Crystallization or recrystallization from protic solvents Methanol, ethanol, or water
5. Drying and Characterization Drying under vacuum, purity analysis (HPLC, NMR) Purity >95%, identity confirmed by spectroscopy

Research Findings and Analytical Data

  • The hydrochloride salt form enhances aqueous solubility and stability, facilitating handling and application in medicinal chemistry.
  • The compound’s structure and purity are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
  • The synthetic route is amenable to modifications for introducing isotopic labels or analogs for research purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Isopropylsulfonyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Isopropylsulfonyl)ethanamine hydrochloride

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